ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate biological activity
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate biological activity
An In-depth Technical Guide: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Core as a Foundation for Bioactivity
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility is evidenced by its presence in numerous commercially successful drugs, spanning therapeutic areas from inflammation to oncology.[3] Within this broad class, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives serve as exceptionally valuable intermediates for the synthesis of complex, biologically active molecules.[4][5]
This guide focuses on a specific, highly promising analogue: ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate . The introduction of a fluorine atom at the meta-position of the phenyl ring is a strategic modification known to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. We will explore the synthesis, established biological activities, and therapeutic potential of this compound and its close structural relatives, providing a technical framework for researchers in the field. The primary activities discussed—anti-inflammatory, anticancer, and antimicrobial—highlight the scaffold's significant potential in addressing key areas of unmet medical need.[1][3][6]
Chemical Profile and Synthesis
The strategic synthesis of 5-aminopyrazole-4-carboxylates is fundamental to exploring their therapeutic potential. A prevalent and efficient method involves the condensation of a substituted phenylhydrazine with an activated three-carbon component. For the title compound, this would involve reacting 3-fluorophenylhydrazine with a derivative of ethyl cyanoacetate or a ketene dithioacetal.[3][7][8] This reaction constructs the core pyrazole ring system with the desired substituents in a controlled manner.
Caption: General synthetic pathway for ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂F₃N₃O₂ | [9] |
| Molecular Weight | 315.25 g/mol | N/A |
| Appearance | White to off-white powder | [5] |
| Melting Point | 153 °C (for 4-fluoro analogue) | [10] |
| Boiling Point | ~380 °C (Predicted, for 4-fluoro analogue) | [10] |
| CAS Number | 188428-93-7 | N/A |
Part 1: Anti-inflammatory and Analgesic Activity
Derivatives of the 5-aminopyrazole scaffold have consistently demonstrated potent anti-inflammatory and analgesic properties. This activity is primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.
Mechanism of Action: COX Inhibition
A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazole-based compounds exert their effect is through the inhibition of cyclooxygenase (COX) enzymes.[11] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Many pyrazole derivatives show preferential inhibition of COX-2, the isoform induced during an inflammatory response. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.
Supporting Evidence and Data
A study by Thore et al. on a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant in vivo anti-inflammatory and analgesic activity.[3][7] In the carrageenan-induced rat paw edema model, certain derivatives exhibited efficacy comparable to the standard drug, diclofenac sodium, but with a significantly lower ulcerogenic index, indicating a better gastrointestinal safety profile.[7][11]
Table 2: Anti-inflammatory Activity of Related Pyrazole Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Ulcerogenic Index | Reference |
| Compound 3a | 25 | 78.4% | 1.12 | [7][11] |
| Compound 3c | 25 | 75.2% | 0.90 | [7][11] |
| Compound 3d | 25 | 76.8% | 1.04 | [7][11] |
| Diclofenac Sodium | 25 | 82.5% | 3.10 | [7][11] |
| Ethyl-5-amino-3-methylthio-1-(substituted-phenyl)-1H-pyrazole-4-carboxylate derivatives |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Administration: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (e.g., Diclofenac Sodium, 25 mg/kg), and Test groups (pyrazole derivative at various doses). The compounds are administered orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Part 2: Anticancer Activity
The pyrazole scaffold is integral to the design of numerous targeted anticancer agents. Its ability to be functionalized allows for precise interactions with key oncogenic proteins.
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
-
FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers. A recent study detailed the design of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent, covalent pan-FGFR inhibitors.[12] These compounds were shown to bind irreversibly to the kinase domain, effectively shutting down aberrant signaling that drives tumor growth and proliferation. The representative compound 10h from this study demonstrated nanomolar activity against FGFR1, 2, 3, and a key resistance mutant (V564F).[12]
-
Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and disrupting its dynamics is a proven anticancer strategy. A novel pyrazole derivative, PTA-1 , was identified as a potent cytotoxic agent against triple-negative breast cancer cells.[13] Mechanistic studies revealed that PTA-1 inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[13]
Supporting Evidence and Data
The versatility of the ethyl 5-aminopyrazole-4-carboxylate core is highlighted by its use in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which have shown strong anticancer activity across the NCI-60 cell line panel, with particular efficacy against melanoma, leukemia, and breast cancer cell lines.[1] Furthermore, the pyrazole PTA-1 showed impressive selective cytotoxicity, being significantly more toxic to cancer cells than to non-cancerous cell lines.[13]
Table 3: Cytotoxic Activity (IC₅₀) of Related Pyrazole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Target/Mechanism | Reference |
| Compound 10h | NCI-H520 | Lung Cancer | 19 | Pan-FGFR | [12] |
| Compound 10h | SNU-16 | Gastric Cancer | 59 | Pan-FGFR | [12] |
| Compound 10h | KATO III | Gastric Cancer | 73 | Pan-FGFR | [12] |
| PTA-1 | MDA-MB-231 | Breast (TNBC) | 3.3 µM | Tubulin Polymerization | [13] |
| PTA-1 | MCF-10A | Non-cancerous | 4.4 µM | - | [13] |
| 5-amino-1H-pyrazole-4-carboxamide derivative |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screen for cytotoxic compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. Cells are incubated with the compound for 48-72 hours.
-
MTT Addition: After incubation, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Workflow for an in vitro cytotoxicity screening using the MTT assay.
Part 3: Antimicrobial Activity
The 5-aminopyrazole core has also been explored for its potential to combat microbial infections, a critical area of global health.
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are diverse. In insects, phenylpyrazoles like Ethiprole act as potent blockers of the GABA-regulated chloride channel, leading to neurotoxicity.[14] In bacteria and fungi, the mechanisms may involve the inhibition of essential metabolic enzymes or disruption of cell membrane integrity. A study on a series of pyrazole derivatives identified N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide as having significant inhibitory activity against both planktonic and biofilm-forming Haemophilus influenzae and H. parainfluenzae.[15] The ability to disrupt biofilms is particularly important, as these structures contribute to chronic infections and antibiotic resistance.
Supporting Evidence and Data
Research has shown that 5-amino-4-cyano-1H-pyrazole derivatives possess moderate to high inhibitory activity against a panel of bacteria and fungi.[16] The study on Haemophilus species demonstrated that N-substituted pyrazoles can be highly effective against these respiratory pathogens.[15]
Table 4: Antimicrobial Activity (MIC) of a Related Pyrazole Derivative
| Compound | Organism | MIC Range (µg/mL) | Reference |
| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. influenzae (clinical isolates) | 0.24 - 31.25 | [15] |
| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. parainfluenzae (clinical isolates) | 1.95 - 31.25 | [15] |
| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | S. aureus | 7.81 - 62.5 | [15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate represents a molecule of significant interest, built upon a scaffold with proven efficacy across multiple therapeutic domains. The incorporation of a 3-fluorophenyl moiety is a rational design choice poised to enhance its drug-like properties. The extensive body of research on analogous compounds provides a robust foundation for its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent.
Future research should focus on:
-
Expanded Synthesis: Synthesizing a focused library of derivatives based on the title compound to explore structure-activity relationships (SAR) in greater detail.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds, including kinase profiling, enzyme kinetics, and structural biology studies to visualize binding interactions.
-
In Vivo Efficacy and Safety: Advancing the most promising candidates into relevant animal models of cancer, inflammation, and infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
The versatility and established bioactivity of the 5-aminopyrazole core ensure that ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate and its future derivatives will remain a fertile ground for the discovery of next-generation therapeutics.
References
-
Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 82(3). Retrieved from [Link]
-
Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, M. G. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(9), 2053. Retrieved from [Link]
-
Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Retrieved from [Link]
-
Verma, A., Kumar, D., & Singh, K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from [Link]
-
Kumar, A., & Kumar, K. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(1), 2-13. Retrieved from [Link]
-
Maleki, A., Ghamari, N., & Gholami, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 10839-10848. Retrieved from [Link]
-
Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]
-
Manfroni, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. Retrieved from [Link]
-
ResearchGate. (2019). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]
-
Ren, J., et al. (2007). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 63(Pt 4), o1929. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Fathalla, O. A., et al. (2010). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Archives of Pharmacal Research, 33(12), 1891-1900. Retrieved from [Link]
-
da Silva, A. C. G., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels. Canadian Journal of Physiology and Pharmacology, 101(5), 216-225. Retrieved from [Link]
-
Basavaraja, K. M., Somashekhar, B., & Yogeetha, S. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Chinese Chemical Society, 61(3), 329-335. Retrieved from [Link]
-
Sanchez-Vazquez, R., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7724. Retrieved from [Link]
-
Pitucha, M., et al. (2013). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Polish Journal of Microbiology, 62(2), 133-139. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry, 137, 106596. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116892. Retrieved from [Link]
- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 15. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
